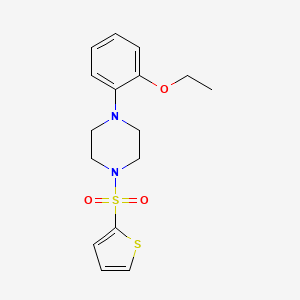![molecular formula C22H18N2O3 B3450220 N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B3450220.png)
N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide
Overview
Description
N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide, also known as BU-224, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BU-224 is a selective agonist for the kappa opioid receptor (KOR), which has been shown to be involved in various physiological processes, including pain perception, stress response, and addiction.
Scientific Research Applications
N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide has been shown to have potential therapeutic applications in various areas of medicine. One of the most promising areas is pain management. KOR agonists have been shown to be effective in reducing pain without producing the adverse effects associated with traditional opioid analgesics (Bruchas et al., 2010). This compound has been shown to produce antinociceptive effects in animal models of pain, including neuropathic pain and inflammatory pain (Butelman et al., 2012). This compound has also been shown to have potential as an antidepressant and anxiolytic agent (Bruchas et al., 2010).
Mechanism of Action
N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide is a selective agonist for the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the KOR produces a variety of effects, including analgesia, sedation, dysphoria, and aversion. The mechanism of action of this compound involves the activation of the KOR, which leads to the modulation of neurotransmitter release and the inhibition of neuronal excitability (Bruchas et al., 2010).
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. In animal models, this compound has been shown to produce antinociceptive effects, reduce anxiety-like behavior, and produce antidepressant-like effects (Butelman et al., 2012). This compound has also been shown to produce sedative effects and impair learning and memory in animal models (Bruchas et al., 2010).
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide in lab experiments is its selectivity for the KOR. This allows researchers to study the specific effects of KOR activation without the confounding effects of non-selective opioid agonists. However, this compound has limited solubility in water, which can make it difficult to administer in some experimental paradigms (Butelman et al., 2012).
Future Directions
There are several future directions for research on N-benzyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of this compound in the treatment of addiction. KOR agonists have been shown to reduce drug-seeking behavior in animal models of addiction, and this compound has been shown to produce similar effects (Bruchas et al., 2010). Another area of interest is the development of more soluble analogs of this compound that can be administered more easily in experimental paradigms (Butelman et al., 2012). Additionally, further studies are needed to elucidate the long-term effects of this compound on behavior and physiology.
In conclusion, this compound is a novel compound that has potential therapeutic applications in pain management, depression, and anxiety. Its selectivity for the KOR makes it a valuable tool for studying the effects of KOR activation in experimental paradigms. Further research is needed to fully understand the potential of this compound in the treatment of addiction and other areas of medicine.
properties
IUPAC Name |
N-benzyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(23-13-16-7-2-1-3-8-16)15-24-14-18(17-9-4-5-10-19(17)24)22(26)20-11-6-12-27-20/h1-12,14H,13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHNCKWUVMCDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



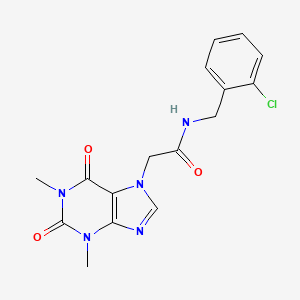
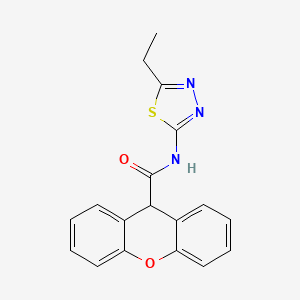
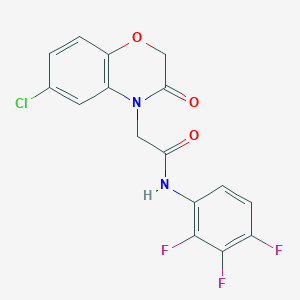
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide](/img/structure/B3450159.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450176.png)
![3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3450183.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3450191.png)
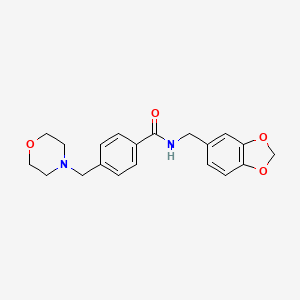
![4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B3450205.png)
![{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B3450225.png)
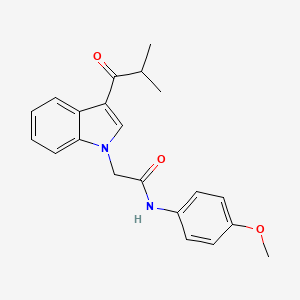
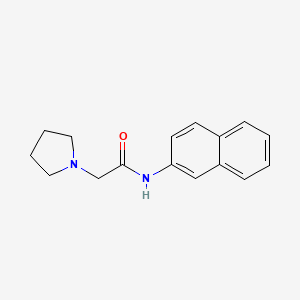
![N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B3450244.png)
